BDA-366

Description

Properties

IUPAC Name |

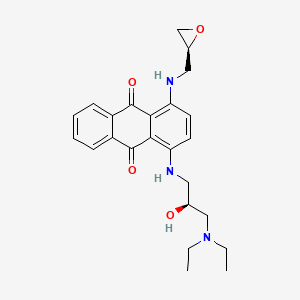

1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOOEVFJWLBLKF-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDA-366: A Contested Mechanism of Action in Cancer Cell Apoptosis

For Immediate Release

Shanghai, China – December 13, 2025 – BDA-366, a small molecule initially identified as a selective antagonist of the B-cell lymphoma-2 (Bcl-2) BH4 domain, is at the center of a scientific debate regarding its precise mechanism of action in cancer cells. While early research heralded a novel approach to cancer therapy by converting the anti-apoptotic protein Bcl-2 into a pro-apoptotic agent, subsequent studies have presented a more complex and, at times, contradictory picture, suggesting Bcl-2 independent pathways of cell death. This technical guide provides an in-depth analysis of the current understanding of this compound's function, presenting the divergent findings and the experimental evidence supporting each.

The Initial Paradigm: A Bcl-2 BH4 Domain Antagonist

This compound was first characterized as a potent and selective small-molecule antagonist of the Bcl-2 BH4 domain.[1][2][3][4] This initial mechanism proposed that this compound binds with high affinity to the BH4 domain of Bcl-2, inducing a conformational change that transforms Bcl-2 from a protector of the cell into a killer.[1][2] This altered Bcl-2 was then thought to activate the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[5][6] This mechanism was supported by its demonstrated efficacy in multiple myeloma (MM) and lung cancer models, where it induced robust apoptosis.[1][2]

Key Quantitative Data Supporting the Bcl-2 Dependent Mechanism:

| Parameter | Value | Cell/System | Reference |

| Ki for Bcl2-BH4 | 3.3 ± 0.73 nM | Cell-free assay | [1][4] |

| LD50 in CLL cells | 1.11 ± 0.46 µM | Chronic Lymphocytic Leukemia (CLL) cells | [7] |

| LD50 in normal PBMCs | 2.03 ± 0.31 µM | Peripheral Blood Mononuclear Cells | [7] |

A Paradigm Shift: Evidence for Bcl-2 Independent Mechanisms

More recent investigations have challenged the initial model, suggesting that this compound can induce apoptosis through pathways that are independent of Bcl-2.[5][7] Studies in chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) have shown that this compound-induced cell death does not always correlate with Bcl-2 protein levels and can even occur in cells lacking Bcl-2.[5][7]

These studies propose an alternative mechanism involving the inhibition of the PI3K/AKT signaling pathway.[5][8] This inhibition leads to the dephosphorylation of Bcl-2 and a reduction in the levels of Mcl-1, another anti-apoptotic protein.[5][6] The downregulation of Mcl-1 is suggested to be a key contributor to the pro-apoptotic effects of this compound.[9]

Further diversifying the understanding of this compound's action, another study in venetoclax-resistant RAS-mutated monocytic leukemia points to the Toll-like receptor 4 (TLR4) pathway as a primary target.[10][11] In this context, this compound binding to TLR4 is shown to activate downstream signaling, leading to cell differentiation and pyroptosis, a form of inflammatory cell death.[10][11] Additionally, in FLT3-ITD-mutated acute myeloid leukemia (AML), this compound has been observed to induce ferroptosis, a form of iron-dependent cell death.[10]

Key Quantitative Data Supporting Bcl-2 Independent Mechanisms:

| Parameter | Value | Cell/System | Reference |

| Dissociation constant for TLR4 | 3.99 x 10⁻⁷ M | RAS-mutated NOMO-1 cell line | [10][11] |

Signaling Pathway Visualizations

To clarify the distinct proposed mechanisms of action, the following diagrams illustrate the key signaling pathways.

Caption: Proposed Bcl-2 Dependent Mechanism of this compound Action.

Caption: Proposed Bcl-2 Independent PI3K/AKT Pathway Inhibition by this compound.

Caption: Proposed TLR4-Mediated Mechanism of this compound in RAS-Mutated Leukemia.

Experimental Protocols

Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining

A common method to quantify apoptosis induced by this compound involves flow cytometry analysis using Annexin V and propidium iodide (PI) staining.[1][2]

-

Cell Treatment: Cancer cell lines (e.g., human MM cell lines RPMI8226 and U266) are treated with increasing concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5 µM) for a specified period, typically 48 hours.[1][2]

-

Cell Harvesting and Staining: Cells are harvested and washed with phosphate-buffered saline (PBS). The cells are then resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive/PI-positive cells are categorized as being in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are considered necrotic.

-

-

Data Analysis: The percentage of apoptotic cells (early and late) in the treated samples is compared to the untreated control to determine the dose-dependent effect of this compound.[2]

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of this compound in vivo is often assessed using xenograft models.[1][2][3]

-

Animal Model: Immunocompromised mice, such as NOD-scid/IL2Rγnull (NSG) mice, are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Human cancer cells (e.g., MM cells) are implanted subcutaneously or intravenously into the mice.

-

Drug Administration: Once tumors are established, mice are treated with this compound or a vehicle control. A typical dosage regimen is 10 mg/kg or 20 mg/kg/day, administered intraperitoneally (i.p.) for a defined treatment period (e.g., 5 doses).[1][3]

-

Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The body weight of the mice is also recorded to assess toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry to assess apoptosis markers.

Conclusion

The mechanism of action of this compound in cancer cells is multifaceted and appears to be context-dependent, varying with the cancer type and its genetic background. While the initial discovery of this compound as a Bcl-2 BH4 domain antagonist opened up a new avenue for apoptosis induction, the growing body of evidence for Bcl-2 independent pathways, including PI3K/AKT inhibition and TLR4 activation, highlights the complexity of its cellular interactions. Further research is imperative to fully elucidate the dominant mechanisms in different cancer settings, which will be crucial for the rational design of clinical trials and the identification of patient populations most likely to benefit from this compound therapy. This ongoing investigation underscores the dynamic nature of drug discovery and the importance of continued scrutiny of proposed molecular mechanisms.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

The Evolving Landscape of BDA-366's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDA-366 has emerged as a small molecule of significant interest in cancer research, initially identified as a specific antagonist of the B-cell lymphoma 2 (Bcl-2) protein. However, subsequent investigations have revealed a more complex and context-dependent mechanism of action, with evidence pointing towards multiple molecular targets. This technical guide provides an in-depth overview of the current understanding of this compound's molecular interactions, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways. The multifaceted nature of this compound's activity suggests that its therapeutic potential may extend beyond its originally intended target, offering novel avenues for cancer therapy.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the binding of this compound to its proposed molecular targets and its effects on downstream signaling molecules.

Table 1: Binding Affinity of this compound to Proposed Molecular Targets

| Target Protein | Binding Constant | Method | Cell/System Context |

| Bcl-2 (BH4 domain) | Ki = 3.3 ± 0.73 nM[1][2][3] | Cell-free assay[1] | Multiple Myeloma, Lung Cancer[1] |

| Toll-like receptor 4 (TLR4) | Kd = 3.99 x 10-7 M[1][4] | Surface Plasmon Resonance[1] | RAS-mutated Monocytic Leukemia[1][4] |

Table 2: Cellular Effects of this compound on Downstream Signaling Components

| Cellular Effect | Metric | Concentration | Cell Line(s) |

| Apoptosis Induction | LD50 | 1.11 ± 0.46 µM | Chronic Lymphocytic Leukemia (CLL) cells[2] |

| Apoptosis Induction | LD50 | Nanomolar to Micromolar range | Diffuse Large B-cell Lymphoma (DLBCL) cell lines[5] |

| Inhibition of AKT phosphorylation | Qualitative Decrease | 0.6 - 10 µM | OCI-LY1 (DLBCL)[6] |

| Reduction of Mcl-1 levels | Qualitative Decrease | 3 µM and higher | HT (DLBCL)[6] |

| Induction of Bcl-2 conformational change | Increased anti-BH3 fluorescence | 0.25 and 0.5 µM | RPMI8226, U266 (Multiple Myeloma)[7] |

The Primary Hypothesis: Targeting the Bcl-2 BH4 Domain

This compound was initially characterized as a first-in-class small molecule antagonist that selectively binds to the B-cell lymphoma 2 (Bcl-2) homology 4 (BH4) domain.[1][2] This interaction was proposed to induce a conformational change in the Bcl-2 protein, converting it from an anti-apoptotic protector into a pro-apoptotic effector, ultimately leading to Bax-dependent apoptosis.[1][4][8]

Signaling Pathway

The proposed mechanism involves this compound binding to the BH4 domain of Bcl-2, which is critical for its anti-apoptotic function. This binding is thought to expose the BH3 domain of Bcl-2, leading to the activation of the pro-apoptotic protein Bax and subsequent mitochondrial outer membrane permeabilization and apoptosis.[7][9]

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staining DNA and Bcl-2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 9. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

BDA-366: A Technical Guide to a Novel Bcl-2 BH4 Domain Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members often overexpressed in various cancers, contributing to therapeutic resistance. While traditional strategies have focused on targeting the BH3 domain of Bcl-2, the BH4 domain has emerged as a superior therapeutic target due to its critical role in the protein's anti-apoptotic functions. BDA-366 is a novel small-molecule antagonist that selectively binds to the BH4 domain of Bcl-2. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects through signaling and workflow diagrams.

Introduction to Bcl-2 and the BH4 Domain

The Bcl-2 protein family is comprised of pro-apoptotic and anti-apoptotic members that govern mitochondrial outer membrane permeabilization, a key step in programmed cell death.[1][2][3] Anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering their pro-apoptotic counterparts.[4] These proteins share up to four conserved Bcl-2 homology (BH) domains (BH1, BH2, BH3, and BH4).[5][6]

While the BH1, BH2, and BH3 domains form a hydrophobic cleft that binds to the BH3 domain of pro-apoptotic proteins, the N-terminal BH4 domain is uniquely responsible for the primary anti-apoptotic function of Bcl-2.[5][6] Deletion of the BH4 domain can convert Bcl-2 from a survival protein into a pro-apoptotic one.[6][7] The BH4 domain mediates interactions with proteins outside the Bcl-2 family, such as the inositol 1,4,5-trisphosphate receptor (IP3R) at the endoplasmic reticulum, to regulate calcium signaling and prevent apoptosis.[7][8] This makes the BH4 domain a compelling target for novel anti-cancer therapies.

This compound: Mechanism of Action

This compound is a potent and selective small-molecule antagonist of the Bcl-2 BH4 domain.[9][10] Its primary mechanism involves a direct, high-affinity binding to the BH4 domain of Bcl-2, which induces a conformational change in the protein.[9][11][12] This structural alteration is believed to convert Bcl-2 from a protector of cell survival into an inducer of cell death.[10][11]

The proposed downstream effects of this compound binding include:

-

Exposure of the BH3 Domain: The conformational change exposes the otherwise sequestered BH3 domain of Bcl-2.[5][7]

-

Bax Activation: The newly exposed BH3 domain can then interact with and activate the pro-apoptotic protein Bax, leading to its oligomerization and the permeabilization of the mitochondrial outer membrane.[7][9]

-

Disruption of Bcl-2/IP3R Interaction: this compound has been shown to inhibit the interaction between Bcl-2 and the IP3 receptor, leading to the release of calcium (Ca2+) from the endoplasmic reticulum, a key signal for apoptosis.[9]

Alternative and Bcl-2 Independent Mechanisms

While the direct targeting of the Bcl-2 BH4 domain is the most cited mechanism, some studies suggest this compound may also induce apoptosis through Bcl-2 independent pathways. Research in Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL) cell lines has shown that this compound-induced cell death does not always correlate with Bcl-2 protein levels and can occur in its absence.[13][14] In these contexts, this compound was found to inhibit the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 protein levels.[13] More recently, in certain models of monocytic leukemia, this compound has been shown to bind to Toll-like receptor 4 (TLR4), activating downstream signaling that promotes differentiation and pyroptosis, a form of inflammatory cell death.[15][16]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and Selectivity

| Parameter | Value | Target | Assay Type | Reference |

| Binding Affinity (Ki) | 3.3 ± 0.73 nM | Bcl-2 BH4 Domain | Cell-free assay | [9] |

| Selectivity | Does not bind | Bcl-xL, Mcl-1, Bfl-1/A1 | Not specified | [9] |

Table 2: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Time | Effect | Reference |

| RPMI8226, U266 | Multiple Myeloma | 0.1, 0.25, 0.5 µM | 48 h | Dose-dependent apoptosis | [9][11] |

| Primary MM cells | Multiple Myeloma | Not specified | Not specified | Robust apoptosis | [5][12] |

| Various | Lung Cancer | Not specified | Not specified | Suppressed growth | [9][10] |

| Pfeiffer, OCI-LY-18, etc. | DLBCL | LD50: 0.19 - 0.81 µM | 48 h | Apoptosis | [17] |

| Primary CLL cells | CLL | LD50: 1.11 ± 0.46 µM | 48 h | Apoptosis | [17] |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Cancer Type | Dosage | Administration | Effect | Reference |

| NSG Mice | Multiple Myeloma | 20 mg/kg/day (5 doses) | Intraperitoneal (i.p.) | Markedly suppressed tumor growth | [5] |

| NOD-scid/IL2Rγ null mice | Multiple Myeloma | Not specified | Not specified | Substantially suppressed xenograft growth | [9][11][12] |

| Not specified | Lung Cancer | 10 mg/kg | Intraperitoneal (i.p.) | Suppressed tumor growth | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

Fluorescence Polarization Assay for Binding Affinity

This assay measures the binding of a small fluorescently labeled molecule (probe) to a larger protein. When the probe binds, it tumbles more slowly in solution, increasing the polarization of emitted light. A competing compound like this compound will displace the probe, reducing polarization.

Methodology:

-

Reagents: Purified Bcl-2 protein, a fluorescently labeled peptide probe known to bind the BH4 domain, this compound, and assay buffer.

-

Procedure:

-

A fixed concentration of Bcl-2 protein and the fluorescent probe are incubated together to form a complex.

-

Increasing concentrations of this compound are added to the complex.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

-

Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of this compound. The data is then fitted to a competitive binding model to calculate the inhibition constant (Ki).[18]

Co-Immunoprecipitation for Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) is used to identify proteins that bind to a specific protein of interest (the "bait") within a cell lysate. This is essential for confirming the interaction between Bcl-2 and other proteins like Bax or IP3R and determining if this compound disrupts these interactions.

Methodology:

-

Cell Lysis: Treat cells with or without this compound. Lyse the cells using a non-denaturing lysis buffer to preserve protein complexes.[19]

-

Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G magnetic beads) to reduce non-specific binding.[20]

-

Immunoprecipitation:

-

Add a primary antibody specific to the bait protein (e.g., anti-Bcl-2) to the pre-cleared lysate.

-

Incubate to allow the antibody to bind to the bait protein and its interacting partners.

-

Add beads to the lysate to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey," e.g., anti-Bax).[21][22]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine on their outer membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have permeable membranes and are stained by propidium iodide (PI).

Methodology:

-

Cell Treatment: Culture cancer cells and treat with various concentrations of this compound (or a vehicle control like DMSO) for a specified time (e.g., 48 hours).[9]

-

Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in a binding buffer containing fluorescently-labeled Annexin V and PI.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The cell population is gated into four quadrants:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic cells)

-

Annexin V- / PI+ (Necrotic cells) The percentage of apoptotic cells (early + late) is calculated for each treatment condition.[9]

-

Therapeutic Potential and Advantages

This compound represents a proof-of-concept for targeting the Bcl-2 BH4 domain as a novel anti-cancer strategy.[7] Preclinical studies have demonstrated its potent efficacy against hematological malignancies like multiple myeloma and lymphomas, as well as solid tumors such as lung cancer.[5][9][11]

Key Advantages:

-

Novel Mechanism: By targeting a different domain than traditional BH3-mimetics (e.g., venetoclax), this compound may overcome resistance mechanisms that develop against those drugs.[17]

-

Favorable Safety Profile: In vivo studies have shown that this compound can suppress tumor growth without causing significant cytotoxic effects on normal hematopoietic cells or a reduction in platelet counts, a common side effect of some BH3-mimetics.[9][12][23]

-

Synergistic Potential: this compound has shown strong synergistic effects when combined with other agents, such as the mTOR inhibitor RAD001, in lung cancer models.[7]

Conclusion

This compound is a pioneering small molecule that validates the Bcl-2 BH4 domain as a druggable target for cancer therapy. Its unique mechanism of converting Bcl-2 into a pro-death molecule offers a promising new avenue for treating cancers that are dependent on Bcl-2 for survival, particularly those resistant to existing therapies. While alternative mechanisms of action are being explored, the compelling preclinical data on its efficacy and safety profile underscore the potential of this compound and other future BH4 antagonists as a new class of anti-cancer agents. Further research is warranted to fully elucidate its complex mechanisms and to translate these promising preclinical findings into clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bcl-2 Pathway | GeneTex [genetex.com]

- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. BH4 domain of Bcl-2 as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. researchgate.net [researchgate.net]

- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. researchgate.net [researchgate.net]

Unraveling the Enigma of BDA-366: A Technical Guide to its Contested Mechanism of Action on Bcl-2 and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule BDA-366, initially identified as a specific antagonist of the B-cell lymphoma 2 (Bcl-2) protein's BH4 domain. The primary hypothesis posited that this compound induces a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein. However, emerging evidence presents a more complex and contested mechanism of action, with significant data suggesting Bcl-2-independent apoptotic pathways. This document delves into the core experimental data, presents detailed methodologies for key assays, and visualizes the proposed signaling pathways. It aims to offer a balanced and in-depth perspective for researchers in oncology, apoptosis, and drug discovery, highlighting the critical need for further investigation into the true molecular targets of this compound.

Introduction: The Allure of Targeting Bcl-2

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them prime targets for cancer therapy.[1] Anti-apoptotic members, such as Bcl-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[2] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumorigenesis and resistance to therapy.[3] While BH3 mimetic drugs, which target the hydrophobic groove of Bcl-2, have shown clinical success, the discovery of this compound as a putative BH4 domain antagonist offered a novel therapeutic strategy.[3][4] The BH4 domain is crucial for the anti-apoptotic function of Bcl-2.[5]

The Canonical Hypothesis: this compound as a Bcl-2 Conformational Changer

Initial studies proposed that this compound directly binds to the BH4 domain of Bcl-2, inducing a conformational shift that exposes the pro-apoptotic BH3 domain.[6] This "converted" Bcl-2 was then thought to activate Bax, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[6]

Supporting Evidence

-

Binding Affinity: this compound was reported to bind to the Bcl-2 BH4 domain with high affinity, exhibiting a Ki value of 3.3 nM.[4][7]

-

Conformational Change Detection: Experiments using antibodies specific to the exposed BH3 domain of Bcl-2 showed increased fluorescence in this compound-treated multiple myeloma cells, suggesting a conformational change.[6]

-

Bcl-2 Phosphorylation: Treatment with this compound has been shown to reduce the phosphorylation of Bcl-2 at serine 70 (Ser70), a modification associated with its anti-apoptotic function.[6]

The Emerging Paradigm: Bcl-2-Independent Mechanisms of this compound

Despite the initial compelling hypothesis, a growing body of research challenges the direct and central role of Bcl-2 in the apoptotic activity of this compound. Several studies in chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) have demonstrated that the cytotoxic effects of this compound do not correlate with Bcl-2 expression levels and can occur in Bcl-2-negative cancer cells.[8][9]

Contradictory Findings and Alternative Pathways

-

Lack of Direct Bax Activation: In vitro liposome permeabilization assays, a standard method for assessing the direct activation of Bax, failed to show that this compound alone or in the presence of Bcl-2 could trigger Bax activation.[9]

-

PI3K/AKT Pathway Inhibition: this compound possesses an anthraquinone core, a chemical scaffold found in some inhibitors of the PI3K/AKT signaling pathway.[10] Studies have shown that this compound can inhibit the phosphorylation of AKT, a key kinase in this pro-survival pathway.[9]

-

Mcl-1 Downregulation: A downstream consequence of PI3K/AKT pathway inhibition is the destabilization and subsequent degradation of the anti-apoptotic protein Mcl-1. A reduction in Mcl-1 levels has been observed in cancer cells treated with this compound.[9]

-

TLR4 Pathway Activation: A recent and surprising finding suggests that this compound can directly bind to Toll-like receptor 4 (TLR4) with a dissociation constant of 399 nM.[11][12] This interaction is proposed to induce differentiation and pyroptosis in certain leukemic cells, representing a completely novel mechanism of action.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Target | Assay | Reference(s) |

| Binding Affinity (Ki) | 3.3 nM | Bcl-2 BH4 Domain | Cell-free assay | [7],[4] |

| Dissociation Constant (Kd) | 399 nM | TLR4 | Not specified | [11],[12] |

| Cell Line | Cancer Type | LD50 (µM) | Reference(s) |

| Chronic Lymphocytic Leukemia (CLL) | Leukemia | 1.11 ± 0.46 | [3] |

| Normal Peripheral Blood Mononuclear Cells (PBMCs) | Non-cancerous | 2.03 ± 0.31 | [3] |

| RPMI8226 | Multiple Myeloma | ~0.25 - 0.5 | [7] |

| U266 | Multiple Myeloma | ~0.25 - 0.5 | [7] |

Experimental Protocols

This section provides generalized protocols for key experiments used to characterize the activity of this compound. These should be considered as templates and may require optimization for specific cell types and experimental conditions.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include untreated and vehicle-treated (e.g., DMSO) controls.

-

Cell Harvesting: Gently harvest cells, including any floating cells from the supernatant.

-

Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

In Vitro Liposome Permeabilization Assay for Bax Activation

This cell-free assay assesses the ability of a compound to directly activate Bax and induce the permeabilization of liposomes.

-

Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX).

-

Reaction Setup: In a 96-well plate, combine the liposomes with recombinant Bax protein.

-

Compound Addition: Add this compound at various concentrations. Include a positive control for Bax activation (e.g., tBid) and a negative control (vehicle).

-

Fluorescence Measurement: Monitor the fluorescence intensity over time at 37°C. Permeabilization of the liposomes will result in the release of the dye from the quencher, leading to an increase in fluorescence.

-

Data Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain a maximum fluorescence reading for normalization.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Mcl-1, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Proposed Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action of this compound and a general experimental workflow.

Caption: Proposed Bcl-2-Dependent Mechanism of this compound Action.

References

- 1. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AUTO-ACTIVATION OF THE APOPTOSIS PROTEIN BAX INCREASES MITOCHONDRIAL MEMBRANE PERMEABILITY AND IS INHIBITED BY BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

BDA-366: A Novel Inducer of Pyroptosis in Leukemia via MCL-1 Downregulation and TLR4 Pathway Activation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BDA-366, initially identified as a putative BCL-2 antagonist, has emerged as a multi-faceted small molecule with significant therapeutic potential in leukemia. Contrary to its initial proposed mechanism, recent evidence suggests that this compound's cytotoxic effects are not directly dependent on BCL-2. Instead, it appears to function through the inhibition of the PI3K/AKT pathway, leading to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). More recent findings have unveiled a novel mechanism in venetoclax-resistant RAS-mutated monocytic leukemia, where this compound targets the Toll-like receptor 4 (TLR4) pathway to induce differentiation and a pro-inflammatory form of cell death known as pyroptosis. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its pyroptosis-inducing capabilities in leukemia. It includes a summary of quantitative data, detailed experimental protocols for assessing this compound-induced pyroptosis, and visualizations of the key signaling pathways.

Introduction

The evasion of apoptosis is a hallmark of cancer, and targeting the B-cell lymphoma 2 (BCL-2) family of proteins has been a successful therapeutic strategy.[1] Myeloid Cell Leukemia 1 (MCL-1) is a key anti-apoptotic member of this family and its overexpression is associated with tumor progression and resistance to chemotherapy in various hematologic malignancies.[1][2][3] this compound was initially developed as a small molecule antagonist of the BCL-2 homology 4 (BH4) domain.[4][5][6] However, subsequent studies have challenged this, demonstrating that this compound induces apoptosis independently of BCL-2 levels.[4][5][7] Instead, its mechanism of action is now thought to involve the inhibition of the PI3K/AKT signaling pathway, which in turn leads to a reduction in MCL-1 protein levels.[4][5]

A groundbreaking finding has further expanded our understanding of this compound's capabilities, particularly in the context of drug-resistant leukemia. In venetoclax-resistant RAS-mutated monocytic leukemia cells, this compound has been shown to activate the TLR4 pathway, leading to cellular differentiation and pyroptosis, a lytic and inflammatory form of programmed cell death.[8] This is mediated through the JNK/c-Jun signaling cascade and results in the upregulation of inflammatory cytokines such as IL-1β and IL-18.[8]

This technical guide will delve into the molecular mechanisms of this compound, the experimental methodologies to study its effects, and the quantitative data supporting its activity in leukemia.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the cytotoxic effects of this compound in various leukemia and other cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia and Lymphoma Cells

| Cell Type | Cell Line/Sample | Parameter | Value | Reference |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells (n=39) | LD50 (48h) | 1.11 ± 0.46 µM | [4] |

| Normal Peripheral Blood Mononuclear Cells (PBMCs) | Healthy donors (n=6) | LD50 (48h) | 2.03 ± 0.31 µM | [4] |

| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY-1 | LD50 | 0.32 µM | [4] |

Table 2: Binding Affinity of this compound

| Target | Parameter | Value | Reference |

| BCL-2 | Ki | 3.3 ± 0.73 nM | [6] |

| TLR4 | Dissociation Constant (Kd) | 3.99 x 10⁻⁷ M | [8] |

Signaling Pathways of this compound Action

The following diagrams illustrate the key signaling pathways modulated by this compound in leukemia cells.

This compound-Induced Apoptosis via PI3K/AKT/MCL-1 Inhibition

This pathway highlights the revised understanding of this compound's apoptotic mechanism, independent of direct BCL-2 antagonism.

Caption: this compound inhibits the PI3K/AKT pathway, leading to MCL-1 downregulation and apoptosis.

This compound-Induced Pyroptosis via TLR4/JNK/c-Jun Pathway

This diagram illustrates the novel mechanism of this compound in inducing pyroptosis in RAS-mutated monocytic leukemia.

Caption: this compound activates the TLR4/JNK/c-Jun pathway, inducing differentiation and pyroptosis.

Experimental Protocols

The following protocols provide a framework for investigating this compound-induced pyroptosis in leukemia cell lines. These are generalized methods and should be optimized for specific experimental conditions.

Cell Culture and this compound Treatment

-

Cell Lines: Use relevant human leukemia cell lines, such as RAS-mutated monocytic leukemia cell lines (e.g., NOMO-1) and other lines for comparison.

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Seed cells at a suitable density and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 24, 48 hours).

Assessment of Pyroptosis

A combination of assays is recommended to confirm pyroptosis.[9][10]

This assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of pyroptosis.

-

Sample Collection: After treatment, carefully collect the cell culture supernatant.

-

LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the recommended wavelength and calculate the percentage of LDH release relative to a positive control (cells lysed completely).

This technique is used to detect the cleavage of key pyroptosis-related proteins.

-

Protein Extraction: Collect both the supernatant and cell pellets. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against cleaved Gasdermin D (GSDMD), cleaved caspase-1, and cleaved caspase-3. Use an appropriate loading control (e.g., β-actin).

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for visualization.

This assay quantifies the release of pro-inflammatory cytokines characteristic of pyroptosis.

-

Supernatant Collection: Collect the cell culture supernatant after this compound treatment.

-

ELISA: Use commercial ELISA kits for human IL-1β and IL-18.

-

Data Analysis: Follow the manufacturer's protocol to determine the concentration of cytokines in the samples.

Microscopy can be used to observe the morphological changes associated with pyroptosis.

-

Microscopy: Observe cells under a phase-contrast or fluorescence microscope. Look for characteristic features of pyroptosis, such as cell swelling and membrane blebbing.

-

Imaging: Capture images at different time points to document the morphological changes.

Experimental Workflow Diagram

Caption: A generalized workflow for studying this compound-induced pyroptosis in leukemia cells.

Discussion and Future Directions

The evolving understanding of this compound's mechanism of action from a BCL-2 antagonist to a modulator of the PI3K/AKT and TLR4 pathways highlights its complexity and therapeutic potential. The induction of pyroptosis by this compound in drug-resistant leukemia is a particularly exciting development. Pyroptosis, being an inflammatory mode of cell death, can potentially stimulate an anti-tumor immune response, which could be beneficial in a clinical setting.

Future research should focus on:

-

In vivo studies: Validating the pyroptosis-inducing effects of this compound in animal models of leukemia.

-

Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, including immunotherapy.

-

Biomarker discovery: Identifying biomarkers that can predict which patient populations are most likely to respond to this compound treatment.

-

Mechanism elucidation: Further dissecting the downstream effectors of the TLR4 pathway activated by this compound.

Conclusion

This compound is a promising therapeutic agent for leukemia with a multifaceted mechanism of action. Its ability to downregulate MCL-1 and induce pyroptosis, particularly in drug-resistant contexts, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.

References

- 1. captortherapeutics.com [captortherapeutics.com]

- 2. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

BDA-366: A Novel Inducer of Ferroptosis in FLT3-ITD-Mutated Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BDA-366, a small molecule originally identified as a Bcl-2 BH4 domain antagonist, has emerged as a potential therapeutic agent with a multifaceted mechanism of action. While initially investigated for its ability to induce apoptosis, recent findings indicate that in specific cancer cell contexts, this compound can trigger a distinct form of programmed cell death known as ferroptosis. This guide provides a comprehensive overview of the role of this compound in inducing ferroptosis, with a particular focus on its effects in FLT3-ITD-mutated acute myeloid leukemia (AML). It consolidates the current understanding of its mechanism, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction to this compound and Ferroptosis

This compound is a small-molecule antagonist that was initially reported to bind to the BH4 domain of the anti-apoptotic protein Bcl-2 with high affinity (Ki = 3.3 ± 0.73 nM), inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein.[1][2] This was shown to induce robust apoptosis in multiple myeloma and lung cancer cells.[1][3][4] However, subsequent studies have challenged this as the sole mechanism, suggesting this compound can induce apoptosis independently of Bcl-2, potentially through inhibition of the PI3K/AKT pathway and downregulation of Mcl-1.[5][6][7]

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[8] It is morphologically and biochemically distinct from other forms of cell death like apoptosis and necroptosis. Key features of ferroptosis include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of lipid peroxides.[8]

A pivotal recent discovery has identified a novel role for this compound as an inducer of ferroptosis in a specific subtype of cancer. In the FLT3-ITD-mutated monocytic acute myeloid leukemia (AML) cell line MOLM-13, this compound has been shown to induce cell death by activating the ferroptosis pathway.[1][9] This finding opens up new avenues for the therapeutic application of this compound, particularly in cancers that are resistant to traditional apoptosis-inducing agents.

Mechanism of this compound-Induced Ferroptosis

In FLT3-ITD-mutated AML cells, this compound triggers ferroptosis through a multi-pronged mechanism that distinguishes it from its previously described apoptotic functions. The core events are summarized below and depicted in the signaling pathway diagram.

Upregulation of Ferroptosis-Related Genes

This compound treatment in MOLM-13 cells leads to the increased expression of key ferroptosis-related genes, notably:

-

Heme Oxygenase-1 (HMOX1): HMOX1 is an enzyme that catalyzes the degradation of heme, releasing free ferrous iron (Fe²⁺).[10] The upregulation of HMOX1 by this compound contributes to an increase in the intracellular labile iron pool, a critical prerequisite for ferroptosis.[1][9]

-

Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A): While classically known as a cell cycle regulator, CDKN1A (p21) has also been implicated in the regulation of ferroptosis, although its precise role is still under investigation. Its upregulation by this compound suggests a potential link between cell cycle arrest and the induction of ferroptotic cell death.[1][9]

Dysregulation of Iron Homeostasis

A hallmark of this compound-induced ferroptosis is the significant increase in the intracellular concentration of ferrous ions (Fe²⁺).[1][9] This is likely a direct consequence of HMOX1 upregulation. The excess Fe²⁺ participates in Fenton reactions, generating highly reactive hydroxyl radicals that drive lipid peroxidation.[8]

Induction of Oxidative Stress

The accumulation of Fe²⁺ and subsequent Fenton chemistry leads to a surge in reactive oxygen species (ROS), particularly lipid ROS.[1][9] This oxidative burst overwhelms the cell's antioxidant defense mechanisms, leading to widespread damage to polyunsaturated fatty acids within cellular membranes.

Lipid Peroxidation

The culmination of these events is rampant lipid peroxidation.[1][9] The accumulation of lipid peroxides disrupts membrane integrity, leading to increased membrane permeability and eventual cell death, the ultimate execution step of ferroptosis.

It is crucial to note that this ferroptotic mechanism appears to be cell-type specific. In RAS-mutated AML cell lines, this compound does not significantly activate ferroptosis but instead induces pyroptosis through a TLR4-dependent pathway.[1][9]

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound-Induced Ferroptosis

Caption: this compound induced ferroptosis in FLT3-ITD AML cells.

Experimental Workflow for Assessing this compound Induced Ferroptosis

Caption: Workflow for ferroptosis assessment after this compound treatment.

Quantitative Data

Specific quantitative data on this compound-induced ferroptosis (e.g., fold-change in HMOX1, ROS levels, or Fe²⁺) is not yet available in peer-reviewed literature, as the primary source is a conference abstract.[1][9] The tables below summarize available data on the potency of this compound in various cell lines, primarily in the context of apoptosis, to provide a general reference for its cytotoxic activity.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

|---|---|---|---|---|---|

| RPMI8226 | Multiple Myeloma | Annexin V/PI | Apoptosis | ~0.25-0.5 (significant induction) | [3] |

| U266 | Multiple Myeloma | Annexin V/PI | Apoptosis | ~0.25-0.5 (significant induction) | [3] |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | Annexin V/PI | LD₅₀ | 1.11 ± 0.46 | [5][11] |

| Normal PBMCs | Healthy Donor | Annexin V/PI | LD₅₀ | 2.03 ± 0.31 | [5][11] |

| OCI-LY-1 | Diffuse Large B-cell Lymphoma | Cell Viability | LD₅₀ | 0.32 | [5] |

| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | IC₅₀ (Venetoclax) | <0.1 - 0.2 | [12][13] |

| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | IC₅₀ (Various FLT3i) | <0.001 - 0.035 |[14] |

Note: IC₅₀/LD₅₀ values for this compound in MOLM-13 cells specifically for ferroptosis induction are not currently published. The provided IC₅₀ values for MOLM-13 are for other compounds to give context to the cell line's general sensitivity.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess this compound-induced ferroptosis, based on standard methodologies reported in the literature.

Cell Culture and Treatment

-

Cell Line: MOLM-13 cells (FLT3-ITD positive AML cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Seed MOLM-13 cells at a desired density (e.g., 2 x 10⁵ cells/mL).

-

Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for different time points (e.g., 24, 48, 72 hours).

-

Include a vehicle control (DMSO) at the highest concentration used for this compound.

-

For ferroptosis inhibition control, pre-treat cells with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM) for 1-2 hours before adding this compound.

-

Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)

This protocol is adapted from standard procedures for measuring lipid ROS.

-

Reagent: C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific).

-

Procedure:

-

After this compound treatment, harvest cells by centrifugation.

-

Wash cells once with PBS.

-

Resuspend cells in PBS containing 2.5 µM C11-BODIPY 581/591.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash cells twice with PBS.

-

Analyze cells immediately by flow cytometry.

-

-

Flow Cytometry Analysis:

-

Use a flow cytometer with 488 nm excitation.

-

Detect the unoxidized form of the probe in the red channel (e.g., PE-Texas Red, ~590 nm emission).

-

Detect the oxidized form of the probe in the green channel (e.g., FITC, ~520 nm emission).

-

The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

-

Measurement of Intracellular Ferrous Iron (Fe²⁺)

This protocol is based on the use of fluorescent iron probes.

-

Reagent: A fluorescent probe specific for Fe²⁺, such as FerroOrange (e.g., from Dojindo Molecular Technologies).

-

Procedure:

-

Following this compound treatment, harvest and wash cells with HBSS (Hank's Balanced Salt Solution).

-

Resuspend cells in HBSS.

-

Add FerroOrange to a final concentration of 1 µM.

-

Incubate for 30 minutes at 37°C.

-

Analyze by flow cytometry or fluorescence microscopy.

-

-

Flow Cytometry Analysis:

-

Excite the probe at ~543 nm and measure emission at ~580 nm.

-

The mean fluorescence intensity correlates with the intracellular Fe²⁺ concentration.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

RNA Extraction:

-

After treatment, harvest ~1-2 x 10⁶ cells.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

-

Primers (Human):

-

HMOX1 Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'

-

HMOX1 Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'

-

CDKN1A Forward: 5'-TGTCCGTCAGAACCCATGC-3'

-

CDKN1A Reverse: 5'-GGCATCCAAGACCAATCTGC-3'

-

GAPDH (housekeeping) Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'

-

GAPDH (housekeeping) Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

-

-

Cycling Conditions: A standard protocol would be: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.

-

-

Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (GAPDH) and comparing to the vehicle-treated control.

-

Western Blot Analysis

-

Protein Extraction:

-

After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Primary Antibodies: anti-GPX4, anti-ACSL4, anti-β-actin (loading control).

-

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using software like ImageJ, normalizing to the loading control.

-

Conclusion and Future Directions

The discovery that this compound can induce ferroptosis in FLT3-ITD-mutated AML cells represents a significant advancement in our understanding of this compound's therapeutic potential.[1][9] This mechanism, distinct from its effects on Bcl-2 and apoptosis, suggests that this compound could be effective against cancers that have developed resistance to traditional apoptosis-based therapies. The cell-type specific nature of this effect underscores the importance of patient stratification in the clinical development of this compound.

Future research should focus on several key areas:

-

Elucidation of the full signaling pathway: A detailed investigation is needed to understand how this compound upregulates HMOX1 and CDKN1A and to identify other potential molecular targets involved in its pro-ferroptotic activity.

-

In vivo validation: The efficacy of this compound in inducing ferroptosis and suppressing tumor growth needs to be confirmed in animal models of FLT3-ITD-mutated AML.

-

Combination therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as venetoclax or FLT3 inhibitors, could lead to more effective treatment strategies.[15]

-

Biomarker discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to this compound-induced ferroptosis will be critical for its clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Knockdown of heme oxygenase-1 promotes apoptosis and autophagy and enhances the cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 12. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of NRF2 enhances the acute myeloid leukemia cell death induced by venetoclax via the ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models [escholarship.org]

BDA-366: A Novel Approach to Overcoming Venetoclax Resistance in Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Venetoclax, a potent and selective BCL-2 inhibitor, has revolutionized the treatment of various hematological malignancies. However, the emergence of intrinsic and acquired resistance poses a significant clinical challenge. BDA-366, a novel small molecule, has emerged as a promising agent to circumvent venetoclax resistance. This technical guide provides a comprehensive overview of the preclinical data on this compound's efficacy in venetoclax-resistant cells, detailing its proposed mechanisms of action, experimental validation, and potential therapeutic strategies. The information is curated for researchers, scientists, and drug development professionals in the field of oncology and hematology.

Introduction to Venetoclax Resistance

Venetoclax resistance is a multifaceted phenomenon primarily driven by the upregulation of other anti-apoptotic BCL-2 family proteins, such as MCL-1 and BCL-XL.[1] These proteins can sequester pro-apoptotic BH3-only proteins, thereby bypassing the BCL-2 blockade induced by venetoclax and preventing the initiation of apoptosis. Other resistance mechanisms include mutations in the BCL-2 BH3-binding groove, alterations in cellular metabolism, and changes in the mitochondrial structure.[2] The development of therapeutic strategies to overcome these resistance mechanisms is a critical unmet need.

This compound: An Overview

This compound was initially identified as a BCL-2 inhibitor with a distinct mechanism of action from BH3 mimetics like venetoclax. It was proposed to act by targeting the BH4 domain of BCL-2, inducing a conformational change that converts BCL-2 from an anti-apoptotic to a pro-apoptotic protein.[3] However, more recent evidence suggests that this compound's anti-cancer effects may be independent of direct BCL-2 binding and could be mediated through alternative pathways.[4][5]

Efficacy of this compound in Venetoclax-Resistant Cells: Preclinical Evidence

Multiple studies have demonstrated the potent cytotoxic activity of this compound in various cancer cell lines, including those that are resistant to venetoclax.

In Vitro Studies

Preclinical studies have shown that this compound effectively induces apoptosis in venetoclax-resistant mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and acute myeloid leukemia (AML) cell lines.[3][6] Notably, the sensitivity to this compound does not consistently correlate with BCL-2 expression levels, suggesting a mechanism of action that is not solely dependent on this protein.[4][5]

Table 1: In Vitro Efficacy of this compound in Venetoclax-Resistant and Sensitive Cell Lines

| Cell Line | Cancer Type | Venetoclax Sensitivity | This compound ED50/IC50 (nM) | Reference |

| MINO | Mantle Cell Lymphoma | Sensitive | ~10-30 | [3][7] |

| MAVER-1 | Mantle Cell Lymphoma | Sensitive | ~10-30 | [3][7] |

| VEN-resistant MINO | Mantle Cell Lymphoma | Resistant | Sensitive | [3] |

| VEN-resistant MAVER-1 | Mantle Cell Lymphoma | Resistant | Sensitive | [3] |

| CLL Cell Lines (n=7) | Chronic Lymphocytic Leukemia | Resistant | Sensitive | [3] |

| Ri-1 VR | Diffuse Large B-cell Lymphoma | Very Resistant | Sensitive | [4] |

| NOMO-1 | Monocytic AML (RAS-mutated) | Resistant | More potent than VEN | [6][8] |

| MOLM-13 | AML (FLT3-ITD) | - | Potent | [6][8] |

ED50: Effective dose for 50% of maximal effect; IC50: Half-maximal inhibitory concentration. Values are approximate and compiled from the referenced literature.

In Vivo Studies

In vivo experiments using mouse xenograft models have corroborated the anti-tumor efficacy of this compound. In a NOMO-1 cell line-derived mouse model of RAS-mutated monocytic AML, this compound treatment significantly suppressed tumor growth and splenic infiltration of tumor cells with a favorable safety profile.[6][8]

Mechanisms of Action of this compound in Venetoclax-Resistant Cells

The precise mechanism by which this compound overcomes venetoclax resistance is an area of active investigation, with several compelling hypotheses supported by experimental data.

The BCL-2 BH4 Domain Hypothesis (Initial Proposal)

The initial hypothesis suggested that this compound binds to the BH4 domain of BCL-2, inducing a conformational change that exposes the BH3 domain. This "converted" BCL-2 then acts as a pro-apoptotic protein, activating BAX and leading to apoptosis.[3] This proposed mechanism is distinct from venetoclax, which competitively inhibits the binding of pro-apoptotic proteins to the BH3 groove of BCL-2.

Figure 1: Proposed initial mechanism of this compound action on BCL-2.

BCL-2 Independent Mechanisms and Modulation of MCL-1

Subsequent studies have challenged the direct BCL-2 antagonist model. It has been shown that this compound-induced apoptosis does not always correlate with BCL-2 protein levels and can occur in cells lacking BCL-2.[4][5] An alternative and compelling mechanism involves the downregulation of MCL-1, a key resistance factor in venetoclax-treated cells.[4] this compound has been shown to reduce MCL-1 protein levels, thereby sensitizing cells to apoptosis.[4] This effect may be mediated through the inhibition of the PI3K/AKT signaling pathway, which is known to regulate MCL-1 expression and stability.[4][9]

Figure 2: this compound mediated inhibition of the PI3K/AKT/MCL-1 axis.

Induction of Cell Differentiation and Pyroptosis in RAS-mutated AML

In the context of venetoclax-resistant RAS-mutated monocytic AML, this compound has been shown to exert its anti-leukemic effects through a novel mechanism involving the Toll-like receptor 4 (TLR4) pathway.[6][8] this compound binds to TLR4, activating downstream signaling that promotes the differentiation of primitive monocytes into pro-inflammatory M1 macrophages and induces pyroptosis, a form of inflammatory cell death.[6][8] This mechanism is independent of the BCL-2 and RAS/ERK pathways.[6][8]

Figure 3: this compound activation of the TLR4 pathway in RAS-mutated AML.

Induction of Ferroptosis in FLT3-ITD-mutated AML

In FLT3-ITD-mutated AML cells, this compound has been demonstrated to induce cell death by activating the ferroptosis pathway.[6][8] This is characterized by the increased expression of ferroptosis-related genes, and an accumulation of ferrous ions, reactive oxygen species (ROS), and lipids.[6][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.

Cell Culture and Generation of Venetoclax-Resistant Lines

-

Cell Lines: Various hematological cancer cell lines (e.g., MINO, MAVER-1, Ri-1, NOMO-1, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Generation of Resistant Lines: Venetoclax-resistant cell lines are typically generated by continuous exposure to escalating concentrations of venetoclax over a prolonged period.[3] Resistance is confirmed by assessing the half-maximal effective concentration (EC50) for cell killing.

Cell Viability and Apoptosis Assays

-

Cell Viability: Assays such as CellTiter-Glo® are used to measure ATP levels as an indicator of cell viability after treatment with this compound and/or venetoclax.

-

Apoptosis: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Protocol Overview:

-

Cells are treated with the indicated concentrations of this compound for a specified time.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

After incubation in the dark, the samples are analyzed by flow cytometry.

-

The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

-

-

Figure 4: General workflow for an Annexin V/PI apoptosis assay.

Western Blotting

-

Purpose: To determine the expression levels of key proteins in the BCL-2 family (e.g., BCL-2, MCL-1, BCL-XL) and signaling pathways (e.g., p-AKT, AKT).

-

Protocol Overview:

-

Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Dynamic BH3 Profiling

-

Purpose: To assess the mitochondrial apoptotic priming of cells in response to drug treatment.

-

Methodology: This technique involves permeabilizing the outer mitochondrial membrane of treated cells and exposing them to a panel of synthetic BH3 peptides. The release of cytochrome c from the mitochondria is then measured as an indicator of the cell's proximity to apoptosis. An increase in cytochrome c release in this compound-treated cells compared to control cells would indicate on-target engagement of the apoptotic machinery.

Combination Therapy Potential

The distinct mechanisms of action of this compound and venetoclax suggest a strong rationale for their combination. By targeting different nodes in the apoptosis pathway, this combination has the potential to induce synergistic cytotoxicity and overcome resistance. For instance, this compound-mediated downregulation of MCL-1 could re-sensitize venetoclax-resistant cells to BCL-2 inhibition.[4]

Conclusion and Future Directions

This compound represents a promising therapeutic agent with the potential to overcome venetoclax resistance in a variety of hematological malignancies. Its multifaceted mechanisms of action, including the modulation of MCL-1, activation of the TLR4 pathway, and induction of ferroptosis, offer multiple avenues for therapeutic intervention. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with venetoclax and other anti-cancer agents. A deeper understanding of the molecular determinants of response to this compound will be crucial for patient stratification and the development of personalized treatment strategies.

References

- 1. Dynamic BH3 profiling-poking cancer cells with a stick - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. biologi.ub.ac.id [biologi.ub.ac.id]

- 5. Dynamic BH3 Profiling Predicts Drug Response - Innovations [innovations.dana-farber.org]

- 6. kumc.edu [kumc.edu]

- 7. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 8. protocols.io [protocols.io]

- 9. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Off-Target Landscape of BDA-366: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDA-366 was initially identified as a potent and selective small-molecule antagonist of the B-cell lymphoma 2 (Bcl-2) BH4 domain, with a reported high binding affinity (Ki = 3.3 ± 0.73 nM)[1]. The intended mechanism of action involves inducing a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, ultimately leading to cancer cell death[1][2][3][4][5]. This was proposed to occur through the exposure of the BH3 domain of Bcl-2, which then activates Bax and Bak, key effectors of the intrinsic apoptosis pathway[2][6][7]. However, emerging evidence strongly suggests that this compound exerts its cytotoxic effects through various off-target mechanisms that are independent of its interaction with Bcl-2[6][7]. This guide provides an in-depth technical overview of the known and putative off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the on-target and off-target activities of this compound.

Table 1: Binding Affinities and Dissociation Constants

| Target | Assay Type | Value | Reference |

| Bcl-2 (BH4 domain) | Cell-free assay | Ki = 3.3 ± 0.73 nM | [1] |

| Toll-like receptor 4 (TLR4) | Surface Plasmon Resonance | Kd = 3.99 x 10⁻⁷ M | [7] |

Table 2: Cellular Potency and Dose-Response

| Cell Line | Assay Type | Endpoint | Value | Notes | Reference |

| Chronic Lymphocytic Leukemia (CLL) cells (n=39) | Annexin V/PI | LD50 | 1.11 ± 0.46 µM | Significantly more toxic than in normal PBMCs | [8] |

| Normal Peripheral Blood Mononuclear Cells (PBMCs) (n=6) | Annexin V/PI | LD50 | 2.03 ± 0.31 µM | [8] | |

| OCI-LY-1 (DLBCL) | Western Blot | pAKT reduction | Effective at 0.6 µM | [2] | |

| OCI-LY-1 (DLBCL) | Western Blot | Mcl-1 downregulation | Effective at 0.6 µM | [2] | |

| HT and HT Bcl-2 cells | Western Blot | Mcl-1 reduction | Significant at ≥ 3 µM | [2] | |

| Primary CLL cells | Western Blot | Mcl-1 reduction | Significant reduction observed | [2] | |

| RPMI8226 (Multiple Myeloma) | Annexin V/PI | Apoptosis | 84.2% at 0.5 µM | After 48 hours | |

| U266 (Multiple Myeloma) | Annexin V/PI | Apoptosis | 60.6% at 0.5 µM | After 48 hours |

Off-Target Mechanisms of Action

Recent studies have revealed a more complex pharmacological profile for this compound than initially described. The primary off-target effects are detailed below.

Inhibition of the PI3K/AKT Signaling Pathway

A significant off-target effect of this compound is the inhibition of the PI3K/AKT signaling pathway[6][7][9]. This pathway is crucial for cell survival, proliferation, and metabolism.

-

Mechanism: this compound has been shown to decrease the phosphorylation of AKT (pAKT) without affecting the total AKT levels, indicating a disruption in the upstream signaling cascade[2][9]. The anthraquinone core structure of this compound is a known feature of some PI3K/AKT pathway inhibitors[9].

-